molecular formula C6H8N2O2 B106000 1-(Furan-2-ylmethyl)urea CAS No. 5962-13-0

1-(Furan-2-ylmethyl)urea

Cat. No.: B106000
CAS No.: 5962-13-0
M. Wt: 140.14 g/mol
InChI Key: AUHRREWMYVOMRT-UHFFFAOYSA-N
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Description

1-(Furan-2-ylmethyl)urea is an organic compound that features a furan ring attached to a urea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.

Scientific Research Applications

1-(Furan-2-ylmethyl)urea has a wide range of applications in scientific research:

Future Directions

1-(Furan-2-ylmethyl)urea can be used for various medicinal purposes and is therefore encouraged for the development of a novel drug in the future .

Mechanism of Action

Target of Action

1-(Furan-2-ylmethyl)urea has been found to have a broad spectrum of activity against various pathogens, including Escherichia coli , Salmonella typhi , and Staphylococcus aureus . These pathogens are the primary targets of this compound. These bacteria are known to cause a variety of diseases in humans, making them important targets for antimicrobial agents.

Mode of Action

It has been observed that the compound inhibits the growth of various pathogens . This suggests that it likely interacts with essential biological processes or structures in these organisms, disrupting their normal function and leading to their death or inhibition of growth.

Result of Action

The primary result of the action of this compound is the inhibition of growth of various pathogens . This suggests that the compound has potent antimicrobial activity, making it a potential candidate for the development of new antimicrobial drugs.

Biochemical Analysis

Biochemical Properties

It has been found to have bioactivity against several pathogens, including Escherichia coli, Salmonella typhi, and Staphylococcus aureus . This suggests that 1-(Furan-2-ylmethyl)urea may interact with enzymes, proteins, and other biomolecules in these organisms, although the nature of these interactions is not yet clear.

Cellular Effects

Its broad spectrum of activity against various pathogens suggests that it may influence cell function in these organisms . This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound is not yet clear. It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)urea can be synthesized by coupling purified furfural with urea. The reaction typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade furfural and urea, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-(Furan-2-ylmethyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

1-(Furan-2-ylmethyl)urea can be compared with other similar compounds, such as:

Properties

IUPAC Name

furan-2-ylmethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHRREWMYVOMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20343143
Record name N-(2-Furylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5962-13-0
Record name N-(2-Furanylmethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5962-13-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furylmethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20343143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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